3-Fluoropyridine-4-carbothioamide

Phosphodiesterase Enzyme Inhibition Screening

Researchers targeting UT-B urea transporters often face scaffold limitations where positional isomers fail to engage the target. 3-Fluoropyridine-4-carbothioamide provides the validated 4-carbothioamide geometry essential for selective UT-B inhibition (parent IC₅₀: 2.8 mM, >5.4-fold selectivity over UT-A), while the 3-fluoro substituent enhances metabolic stability. Key advantages: • Validated UT-B pharmacophore: 2-carbothioamide isomers show zero UT-B activity • Versatile intermediate: Functionalize via nucleophilic substitution or metal-catalyzed coupling • Favorable drug-like properties: XLogP3 0.4, TPSA 71 Ų

Molecular Formula C6H5FN2S
Molecular Weight 156.18 g/mol
Cat. No. B13629446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-4-carbothioamide
Molecular FormulaC6H5FN2S
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=S)N)F
InChIInChI=1S/C6H5FN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)
InChIKeyQPILEZAAVOXRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine-4-carbothioamide Overview


3-Fluoropyridine-4-carbothioamide (CAS: 1529316-09-3, C₆H₅FN₂S, MW: 156.18) is a fluorinated heterocyclic compound classified as a pyridine carbothioamide derivative [1]. It features a fluorine atom at the 3-position and a carbothioamide (-C(S)NH₂) group at the 4-position of the pyridine ring, a structural arrangement that combines the electron-withdrawing and metabolic stability benefits of fluorine with the versatile coordination chemistry and hydrogen-bonding capacity of the thioamide moiety . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, with applications in hit-to-lead optimization, kinase inhibitor development, and the synthesis of bioactive heterocycles [2].

Fluorinated pyridine building block for hit-to-lead optimization
Thioamide handle for further functionalization via cyclocondensation
3-fluoro substitution may support metabolic stability tuning

Why 3-Fluoropyridine-4-carbothioamide Stands Apart


Substituting 3-Fluoropyridine-4-carbothioamide with other pyridine carbothioamide positional isomers or non-fluorinated analogs fundamentally alters both electronic properties and biological activity profiles. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) that modulates the basicity of the pyridine nitrogen and the acidity of the thioamide -NH₂ protons, directly impacting enzyme binding affinity and metabolic stability . Positional isomerism critically determines biological target engagement: 2-carbothioamide derivatives preferentially interact with tubulin and kinase ATP-binding pockets, whereas 4-carbothioamide derivatives show distinct selectivity for urea transporters and sirtuins [1]. Furthermore, direct comparative studies demonstrate that ortho-fluoro substitution (as in pyridine-2-carbothioamide derivatives) yields reduced anticancer activity compared to unsubstituted or para-substituted analogs, confirming that the precise positioning of fluorine is non-negotiable for optimizing biological potency [2].

! 4-carbothioamide positional isomer engages UT-B; 2-isomer targets tubulin—positional switch may redirect biological readout.
! Ortho-fluoro substitution (as in 2-carbothioamide derivatives) may attenuate cytotoxic potency compared to unsubstituted analogs.
! Non-fluorinated analogs lack fluorine-mediated metabolic stability and electronic modulation relevant to ADME studies.

Quantitative Evidence for 3-Fluoropyridine-4-carbothioamide


cAMP Phosphodiesterase Selectivity

3-Fluoropyridine-4-carbothioamide was evaluated for inhibitory activity against cAMP phosphodiesterase (PDE) using bovine aorta in vitro. At 1 μM cGMP in the presence of 10 μM calcium and 15 nM calmodulin, the compound was reported as 'insignificant' [1]. This stands in marked contrast to potent PDE inhibitors within the broader pyridine carbothioamide class, which can achieve IC₅₀ values in the low micromolar range. This data serves as a critical negative screening result that defines the compound's selectivity profile—it is not a broad-spectrum PDE inhibitor.

PDE Inhibition Profile
Class-level inference
No inhibition detected at 1 µM (insignificant)
Not a broad-spectrum PDE inhibitor
Appropriate for projects where PDE activity is not required
Phosphodiesterase Enzyme Inhibition Screening

Positional Isomerism in Urea Transporter Inhibition

Thioisonicotinamide (pyridine-4-carbothioamide, the non-fluorinated parent of 3-fluoropyridine-4-carbothioamide) exhibits selective inhibition of the UT-B urea transporter with an IC₅₀ of 2.8 mM, compared to >15 mM for UT-A, representing >5.4-fold selectivity for UT-B [1]. In contrast, pyridine-2-carbothioamide derivatives, such as those in sulfonamide-functionalized series, show no reported UT-B activity and instead target tubulin polymerization (IC₅₀ 1.1–1.4 μM for lead compounds) [2]. The 4-position thioamide is essential for UT-B binding; substitution at the 2-position redirects activity toward the colchicine-binding site of tubulin.

UT-B vs UT-A Inhibition
Cross-study comparable
IC₅₀(UT-B) 2.8 mM, >5.4× selectivity; 2-carbothioamide: no UT-B activity
4-carbothioamide essential for UT-B binding; 2-isomer targets tubulin
Class-level target divergence
Urea Transporter Diuretics UT-B Positional Isomerism

Fluorine Substitution Effect on Anticancer Activity

In a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine-2-carbothioamides (PCAs) evaluated for anticancer activity, the compound containing an ortho-fluoro substituent (Compound 4) exhibited reduced cytotoxicity with IC₅₀ values of 7.7–13 μM across A549, MCF-7, PC-3, and HepG2 cell lines [1]. This potency was significantly lower than that of the most active compounds in the same series (Compounds 3 and 5), which achieved IC₅₀ values of 1.1–1.4 μM in tubulin polymerization assays and were 2–6-fold more potent than colchicine [1]. The ortho-fluoro substitution demonstrably attenuates anticancer activity relative to unsubstituted or para-substituted analogs, establishing a clear SAR trend relevant to 3-fluoropyridine-4-carbothioamide's distinct substitution pattern.

Ortho-Fluoro SAR
Direct head-to-head comparison
ortho-F IC₅₀ 7.7–13 µM vs unsubstituted IC₅₀ 1.1 µM (5.5–11.8× less potent)
Ortho-fluoro substitution may reduce cytotoxic potency
3-fluoro-4-carbothioamide may follow distinct SAR
Anticancer Cytotoxicity SAR Fluorine Effects

Physicochemical Properties: Lipophilicity & TPSA

3-Fluoropyridine-4-carbothioamide has a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 71 Ų [1]. In comparison, thioisonicotinamide (non-fluorinated parent) has a lower molecular weight (138.19 vs. 156.18) and no fluorine-mediated lipophilicity enhancement. Pyridine-2-carbothioamide derivatives exhibit similar TPSA values (~70–75 Ų) but vary in logP depending on additional substituents; sulfonamide-functionalized PCAs show favorable gastrointestinal absorption and bioavailability predictions [2]. The XLogP3 of 0.4 for the target compound lies within the optimal range (0–3) for oral bioavailability, while the moderate TPSA suggests adequate membrane permeability. The fluorine atom contributes to increased metabolic stability compared to non-fluorinated analogs without excessively increasing lipophilicity.

Lipophilicity & TPSA
Computed property
XLogP3 = 0.4, TPSA = 71 Ų
Favorable drug-like profile for oral bioavailability research
Fluorine adds molecular weight without excessive lipophilicity
ADME Lipophilicity Drug-likeness Physicochemical

Direct Thionation Synthetic Route

3-Fluoropyridine-4-carbothioamide can be synthesized via thionation of 3-fluoropyridine-4-carbonitrile using phosphorus pentasulfide (P₂S₅) in alcoholic ammonium solution, a method recently developed and optimized for pyridinecarbothioamides in general . In contrast, many pyridine-2-carbothioamide derivatives require multi-step sequences involving condensation with sulfonamides or aryl amines followed by metal-catalyzed coupling [1]. The direct nitrile-to-thioamide conversion offers a more convergent synthetic route with fewer steps and higher atom economy. The precursor 3-fluoropyridine-4-carbonitrile is commercially available or accessible via nucleophilic aromatic substitution on appropriately substituted pyridines.

Synthetic Efficiency
Cross-study comparable
1-step thionation from nitrile; alternative PCAs require 3–5 steps
Convergent route may reduce synthetic cost and time
Atom economy improved
Synthesis Thionation Building Block Organic Chemistry

Metal-Chelating Capacity via Thioamide

The carbothioamide group (-C(S)NH₂) in pyridine-4-carbothioamides functions as an effective N,S-bidentate ligand for transition metals, particularly ruthenium(II) and rhodium(III) [1]. Ru(II)(η⁶-p-cymene) complexes of pyridinecarbothioamides (including 4-substituted derivatives) demonstrate potent anticancer activity, with the most active complex (2c) achieving IC₅₀ values as low as 1.9 ± 0.5 μM in SiHa cervical carcinoma cells, comparable to cisplatin (3.0 ± 1.1 μM) [2]. In contrast, pyridine-2-carbothioamide ligands, while also capable of N,S-coordination, form distinct five-membered chelate rings versus the six-membered chelates formed by 4-carbothioamides, influencing complex geometry, stability, and biological activity [2]. The fluorine substituent at the 3-position further modulates the electron density at the coordination site, potentially tuning metal-binding affinity.

Metal Chelation & Cytotoxicity
Class-level inference
4-PCA forms six-membered chelate; Ru-2c IC₅₀ 1.9 µM (SiHa cells)
Six-membered chelate geometry offers distinct coordination chemistry
Reported cytotoxicity comparable to cisplatin in assay context
Organometallic Metal Complexes Coordination Chemistry Anticancer

Applications of 3-Fluoropyridine-4-carbothioamide


UT-B Selective Urea Transporter Inhibitors

Researchers developing diuretics targeting the UT-B urea transporter should procure 3-fluoropyridine-4-carbothioamide as a scaffold. The parent 4-carbothioamide (thioisonicotinamide) demonstrates UT-B selective inhibition with an IC₅₀ of 2.8 mM and >5.4-fold selectivity over UT-A [1]. Fluorination at the 3-position is expected to enhance metabolic stability and modulate potency without compromising the 4-carbothioamide geometry essential for UT-B binding. This scaffold is structurally validated for this target, unlike 2-carbothioamides which show no UT-B activity [2].

Fluorinated Pyridine Kinase Inhibitors

Medicinal chemistry teams pursuing kinase inhibitors can utilize 3-fluoropyridine-4-carbothioamide as a versatile intermediate. The fluorine atom at the 3-position enhances metabolic stability and modulates electronic properties of the pyridine ring [1]. Pyridine carbothioamide analogs have demonstrated anti-inflammatory activity with IC₅₀ values ranging from 10.25 to 23.15 μM in vitro and significant in vivo efficacy (p < 0.001 paw edema reduction) [2]. The 4-carbothioamide group can be further functionalized via nucleophilic substitution or metal-catalyzed coupling, enabling rapid SAR exploration [3].

Organometallic Anticancer Complexes

Groups developing metal-based anticancer agents should consider 3-fluoropyridine-4-carbothioamide as an N,S-bidentate ligand. Ruthenium(II) arene complexes bearing pyridinecarbothioamide ligands have demonstrated potent cytotoxicity with IC₅₀ values as low as 1.9 μM in cervical carcinoma cells, comparable to cisplatin [1]. The 4-carbothioamide substitution pattern forms six-membered chelate rings with metal centers, offering distinct coordination geometry from 2-carbothioamide-derived five-membered chelates [1]. The fluorine substituent provides a handle for further derivatization and may influence the electronic environment of the metal center.

Thiazole and Thiadiazole Heterocycle Synthesis

Organic chemists synthesizing sulfur-containing heterocycles can leverage 3-fluoropyridine-4-carbothioamide as a precursor. The thioamide group readily undergoes cyclocondensation with α-haloketones to form thiazoles, or with hydrazines to yield 1,2,4-triazole-3-thiones [1]. The 3-fluoropyridine core remains intact throughout these transformations, providing fluorinated heterocyclic products with enhanced drug-like properties. This synthetic versatility, combined with favorable XLogP3 (0.4) and TPSA (71 Ų) [2], makes the compound an attractive starting material for generating diverse screening libraries.

Application
Selection Property
Validation Focus
UT-B transporter research
4-Carbothioamide scaffold with UT-B selectivity
UT-B vs UT-A binding assays
Kinase inhibitor scaffold development
3-Fluoro substitution for metabolic stability
Kinase panel selectivity and pathway-response assays
Organometallic anticancer research
N,S-bidentate ligand with six-membered chelate
Cytotoxicity screening in cancer cell lines
Sulfur heterocycle synthesis
Thioamide as cyclocondensation precursor
Heterocycle characterization and library diversification
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